3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid is an organic compound that features a benzodioxole ring attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid typically involves the reaction of 1,3-benzodioxole with a suitable precursor to introduce the hydroxypropanoic acid group. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Oxidation of the hydroxy group yields a ketone or aldehyde.
Reduction: Reduction of the carboxylic acid group produces an alcohol.
Substitution: Substitution reactions on the benzodioxole ring can introduce various functional groups, depending on the electrophile used.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and tubulin, leading to the disruption of cell division .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
2-Hydroxypropanoic acid:
Benzo[d][1,3]dioxole derivatives: These compounds have variations in the substituents on the benzodioxole ring.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid is unique due to the combination of the benzodioxole ring and the hydroxypropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or more common analogs.
Properties
CAS No. |
949-14-4 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10O5/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7,11H,3,5H2,(H,12,13) |
InChI Key |
YXQUWVVBVQJDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)O |
Origin of Product |
United States |
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